N-(4-bromo-3-methylphenyl)methanesulfonamide
Overview
Description
“N-(4-bromo-3-methylphenyl)methanesulfonamide” is an organic compound with the chemical formula C8H10BrNO2S . It has a molecular weight of 264.14 .
Molecular Structure Analysis
The InChI code for “N-(4-bromo-3-methylphenyl)methanesulfonamide” is 1S/C8H10BrNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Quantum Chemical Analysis
A significant aspect of the research on N-(4-bromo-3-methylphenyl)methanesulfonamide involves quantum chemical studies. For instance, Karabacak, Cinar, and Kurt (2010) conducted a density functional theory (DFT) based study on similar compounds (N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide) to investigate molecular conformation, NMR chemical shifts, and vibrational transitions. These studies are essential for understanding the electronic properties and molecular geometry of such compounds (Karabacak, Cinar, & Kurt, 2010).
Synthesis and Structural Analysis
Research also focuses on the synthesis of various derivatives of methanesulfonamides and their structural analysis. For example, Sakamoto et al. (1988) described a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-Halophenyl)methanesulfonamides, showcasing a method for creating carbon-functional groups at specific positions (Sakamoto et al., 1988). Dey et al. (2015) conducted a structural study of three nimesulidetriazole derivatives, including N-(4-(4-((4-chloro-3-methylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-2-phenoxyphenyl)methanesulfonamide, to understand their crystal structures and molecular interactions (Dey et al., 2015).
Chemical Selectivity and Applications
The exploration of N-(4-bromo-3-methylphenyl)methanesulfonamide includes its applications in different chemical reactions and selectivity. Kondo et al. (2000) studied N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, highlighting their use as N-acylation reagents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000). Additionally, Rosen et al. (2011) reported on the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, an important reaction in synthetic chemistry (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures should be taken when handling this compound .
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIVQZPQVOVJKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)methanesulfonamide |
Synthesis routes and methods I
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Synthesis routes and methods II
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